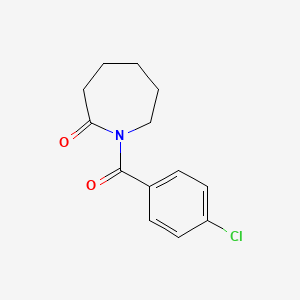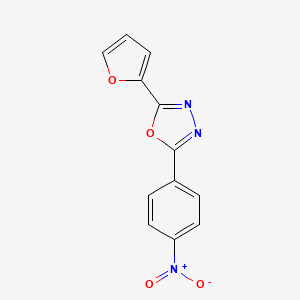
1-(4-chlorobenzoyl)-2-azepanone
Descripción general
Descripción
Synthesis Analysis
- The synthesis of compounds similar to 1-(4-chlorobenzoyl)-2-azepanone often involves complex reactions and is of particular interest in organic synthesis research. For example, the synthesis of related azepine derivatives is achieved through methods like bromination and dehydrobromination in chloroform or via condensation reactions with carbonyl compounds (Yasunami et al., 1993).
Molecular Structure Analysis
- The molecular structure of compounds akin to 1-(4-chlorobenzoyl)-2-azepanone is often characterized using X-ray crystallography. For instance, similar compounds exhibit structures like triclinic crystals and feature specific bond lengths and intermolecular contacts (Bremner et al., 1977).
Chemical Reactions and Properties
- Research into compounds related to 1-(4-chlorobenzoyl)-2-azepanone demonstrates various chemical reactions and properties, such as the formation of polymorphs with distinct molecular conformations and supramolecular assemblies mediated by specific interactions (Acosta Quintero et al., 2019).
Physical Properties Analysis
- The physical properties of azepine derivatives, including aspects like polymer formation and susceptibility to oxidation, are areas of active research. These properties are crucial for understanding the practical applications of these compounds (Meijer et al., 1988).
Chemical Properties Analysis
- The chemical properties of azepine and related compounds are often explored through various reactions, such as cycloaddition reactions and studies on tautomeric equilibrium. These studies are essential for understanding the reactivity and potential applications of these compounds (Saito et al., 1986).
Aplicaciones Científicas De Investigación
Azobenzenes and Molecular Switches
Azobenzenes, which share a structural motif with 1-(4-chlorobenzoyl)-2-azepanone, are crucial in many scientific areas due to their ability to function as molecular switches. Their isomerization between cis and trans forms under appropriate radiation makes them excellent candidates for various applications, primarily in the chemical industry and as dyes. This property is also leveraged in creating materials that can change properties under light exposure, potentially applicable in data storage and photopharmacology (Merino, 2011).
Azanones (HNO) in Chemical and Biological Reactions
Azanones (HNO, nitroxyl), closely related to the reactive nature of 1-(4-chlorobenzoyl)-2-azepanone, play a significant role as intermediates in chemical reactions and potential signaling molecules in vivo. Their elusive nature and quick reactivity demand reliable detection methods, crucial for advancing research in this area. Electrochemical quantification techniques have been developed for HNO, allowing for its detection at low nanomolar levels, which is essential for understanding its role in biological systems and its pharmacological properties (Suarez et al., 2013).
Photopharmacology with Azobenzene Photoswitches
The development of azobenzene photoswitches for in vivo use represents a significant application area. These compounds, capable of undergoing photoisomerization, offer a method to control biological targets with light, enabling targeted drug action and precise temporal control. Red-shifting these compounds to respond to wavelengths that can penetrate tissue expands their potential for in vivo applications, making them suitable for creating optically controlled drugs (Dong et al., 2015).
Chemical Synthesis and Catalysis
Research in chemical synthesis and catalysis also finds relevance in compounds like 1-(4-chlorobenzoyl)-2-azepanone. Studies have explored the catalytic asymmetric additions to enones, demonstrating the role of chiral ligands and complexes in enhancing reaction efficiency and selectivity. These methodologies are critical in developing new synthetic routes for pharmaceuticals and bioactive molecules, underscoring the importance of understanding and utilizing the unique reactivities of compounds like 1-(4-chlorobenzoyl)-2-azepanone (Mariz et al., 2008).
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-7-5-10(6-8-11)13(17)15-9-3-1-2-4-12(15)16/h5-8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUJOKRFIZDQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351578 | |
| Record name | ST50050739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-2-azepanone | |
CAS RN |
5515-07-1 | |
| Record name | ST50050739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)